molecular formula C7H15ClN2S2 B1432878 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride CAS No. 1822673-87-9

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride

Cat. No.: B1432878
CAS No.: 1822673-87-9
M. Wt: 226.8 g/mol
InChI Key: ZQRBISIDCAENLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, this compound has been shown to interact with enzymes involved in sulfur metabolism, such as cysteine desulfurase. The interaction between this compound and these enzymes is crucial for the modulation of sulfur-containing amino acids and peptides, which are essential for cellular function and metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, this compound has been found to inhibit the activity of certain proteases, thereby regulating protein degradation and turnover. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade under others, affecting its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity outweighs its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. For example, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine
  • 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine sulfate
  • 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine nitrate

Uniqueness

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRBISIDCAENLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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